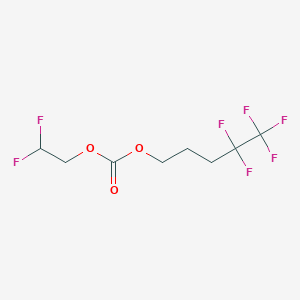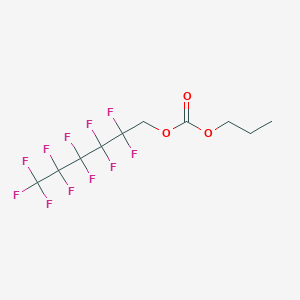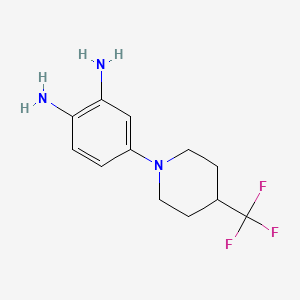
4'-Bromo-2'-fluoro-6'-nitroacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2’-fluoro-6’-nitroacetanilide is an organic compound with the molecular formula C8H6BrFN2O3 It is a derivative of acetanilide, where the aromatic ring is substituted with bromine, fluorine, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-6’-nitroacetanilide typically involves multiple steps:
Nitration: The starting material, 4’-Bromo-2’-fluoroacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4’-Bromo-2’-fluoro-6’-nitroacetanilide.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-fluoro-6’-nitroacetanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Bromo-2’-fluoro-6’-nitroacetanilide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4’-Bromo-2’-fluoro-6’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2’-fluoro-6’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2’-fluoro-6’-nitroacetanilide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can enhance its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Bromo-2’-nitroacetanilide: Similar structure but lacks the fluorine substituent.
4’-Fluoro-2’-nitroacetanilide: Similar structure but lacks the bromine substituent.
4-Bromo-2-nitroaniline: Similar structure but lacks the acetanilide moiety.
Uniqueness
4’-Bromo-2’-fluoro-6’-nitroacetanilide is unique due to the presence of both bromine and fluorine substituents on the aromatic ring, along with the nitro group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1313588-96-3 |
|---|---|
Molekularformel |
C8H6BrFN2O3 |
Molekulargewicht |
277.05 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI-Schlüssel |
XWMLUPSRUFVHAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



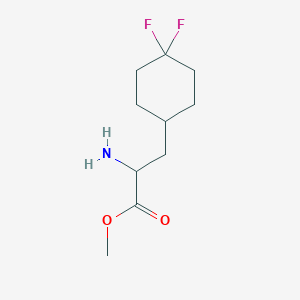
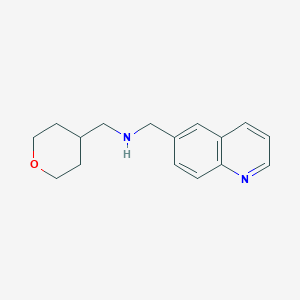
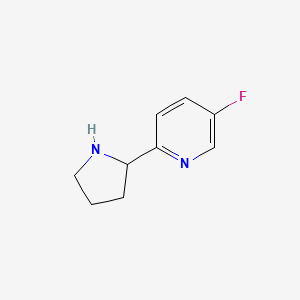
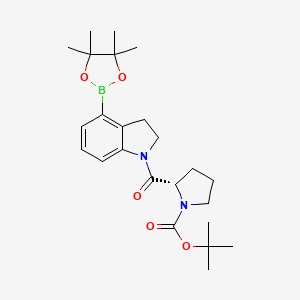
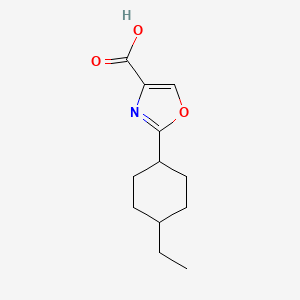
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
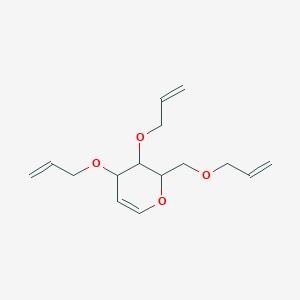
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
